3-甲氧基苄醇苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

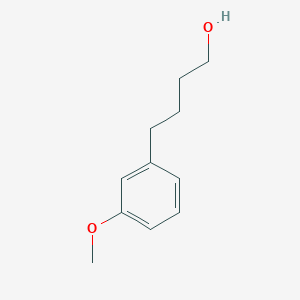

“Benzenebutanol, 3-methoxy-” is a chemical compound with the molecular formula C11H16O2. It is also known as Phenethyl alcohol, m-methoxy-; m-Methoxyphenethyl alcohol; m-Methoxyphenylethanol; 1-(2-Hydroxyethyl)-3-methoxybenzene; 2-(3-Methoxyphenyl)ethanol; 3-Methoxyphenethyl alcohol .

Chemical Reactions Analysis

While specific chemical reactions involving “Benzenebutanol, 3-methoxy-” are not detailed in the sources retrieved, similar compounds like d3-methoxy species have been studied for their reactions with benzene .科学研究应用

Solar Energy Applications

“Benzenebutanol, 3-methoxy-” is used in the synthesis of new non-symmetrical Schiff base systems, which have been found to have potential applications in solar energy . These systems are based on a lateral methoxy group in a central core . The length of the terminal chain can be controlled to improve the series’ electric conductivity and optical absorption, making it suitable for solar energy applications .

Liquid Crystal Applications

The compound is used in the development of liquid crystals (LCs). LCs have numerous applications due to their ability to undergo molecular orientation changes, such as in electromagnetic fields, optical displays, surface modifications, and solar energy applications .

Organic Synthesis

“Benzenebutanol, 3-methoxy-” is used to prepare 3-(3-methoxy-phenyl)-1-phenyl-propenone by reaction with benzldehyde . This indicates its potential use in various organic synthesis processes.

Chromatography

It is used as an eluent for mono-13C isotopomers of vanillin in normal phase silica gel chromatography . This suggests its role in separation techniques in analytical chemistry.

Inhibition of NNK Metabolism

“Benzenebutanol, 3-methoxy-” acts as an inhibitor of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism . This suggests its potential use in biochemical research and drug development.

Phase Equilibrium Studies

The compound is used in two-component mixtures for phase equilibrium studies with carbon dioxide . This indicates its potential use in physical chemistry and material science research.

安全和危害

While specific safety data for “Benzenebutanol, 3-methoxy-” is not available in the sources retrieved, similar compounds often require precautions such as keeping away from heat, sparks, open flames, and hot surfaces; washing contaminated skin thoroughly after handling; and wearing protective gloves, protective clothing, eye protection, and face protection .

作用机制

Target of Action

Similar compounds like 3-methyl-benzene-1,2-diol have been found to target proteins such as biphenyl-2,3-diol 1,2-dioxygenase

Mode of Action

Benzene derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . It’s plausible that Benzenebutanol, 3-methoxy- may interact with its targets in a similar manner, but this needs to be confirmed with further studies.

Biochemical Pathways

For instance, they play a role in the biosynthesis of glucosinolates , a class of secondary metabolites found in certain plants. They also participate in the benzoxazinoid biosynthetic pathway, which leads to the formation of defense compounds in major agricultural crops

Result of Action

For example, they can act as inhibitors of certain metabolic processes

属性

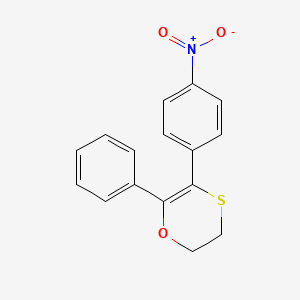

IUPAC Name |

4-(3-methoxyphenyl)butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h4,6-7,9,12H,2-3,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHUEWFPQOHLAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxyphenyl)butan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2728237.png)

![3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2728243.png)

![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2728246.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2728254.png)

![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)